BU08028 - 1333904-22-5

BU08028

Catalog Number: EVT-261709
CAS Number: 1333904-22-5
Molecular Formula: C30H43NO4
Molecular Weight: 481.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BU08028 is a mixed mu opioid peptide (MOP)/nociceptin-orphanin FQ peptide (NOP) receptor agonist. BU08028 is a novel orvinol analog and a safe opioid analgesic without abuse liability in primates.
Source and Classification

BU08028 was synthesized using established techniques for orvinol synthesis, which involves modifying the chemical structure of buprenorphine to enhance its receptor binding properties . As a member of the opioid receptor ligand class, BU08028 is classified based on its interactions with NOP and opioid receptors, which are critical in pain modulation and reward pathways in the brain .

Synthesis Analysis

Methods

The synthesis of BU08028 typically involves several key steps:

  1. Protection of Hydroxy Groups: The 3-hydroxy group of the precursor compound is protected using tert-butyldimethylsilyl chloride.
  2. Selective Esterification: The 14-hydroxy group undergoes selective esterification using phenylacetic anhydride under reflux conditions.
  3. Deprotection: Following esterification, the protective group is removed using a mixture of methanol and hydrochloric acid to yield the final product .

Technical Details

The synthesis process is carried out under inert conditions to prevent moisture interference. Purification steps include extraction with organic solvents and flash chromatography to achieve high purity (>95%) of the final compound .

Molecular Structure Analysis

Structure

The molecular formula of BU08028 is C29H32N2O5, with a molecular weight of approximately 474.57 g/mol. The structural features include multiple hydroxy groups, a cyclopropylmethyl moiety, and a phenylacetyl side chain that contribute to its receptor binding characteristics .

Data

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are typically employed to confirm the structure of BU08028. For instance, HRMS data shows m/z for the molecular ion consistent with the calculated value for C29H32N2O5 .

Chemical Reactions Analysis

Reactions

BU08028 can participate in various chemical reactions typical for opioid derivatives, including:

  • Esterification: Formation of esters from carboxylic acids and alcohols.
  • Hydrolysis: Under acidic or basic conditions, esters can revert to their corresponding acids and alcohols.

Technical Details

The reactions are generally monitored using thin-layer chromatography (TLC) and confirmed through spectroscopic methods such as NMR or IR spectroscopy .

Mechanism of Action

BU08028 acts primarily as a partial agonist at the mu-opioid receptor while also displaying significant affinity for NOP receptors. Its mechanism involves:

  • Receptor Binding: Binding to opioid receptors alters neurotransmitter release in pain pathways.
  • Agonist Activity: Partial activation leads to analgesic effects without full activation that could result in respiratory depression or addiction .

Data from binding assays indicate that BU08028 has a higher binding affinity compared to traditional opioids, suggesting it may offer therapeutic benefits with reduced side effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white solid.
  • Solubility: Soluble in organic solvents like methanol and dichloromethane.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture.
  • Purity: High purity (>95%) is essential for biological evaluations .

Relevant analyses include melting point determination and solubility tests to assess physical characteristics.

Applications

BU08028 has potential applications in several scientific areas:

  • Pain Management: Due to its unique receptor profile, it may serve as an alternative analgesic with fewer side effects compared to conventional opioids.
  • Addiction Treatment: Its partial agonist nature could be beneficial in treating opioid use disorders by mitigating withdrawal symptoms without producing significant euphoria .
  • Research Tool: As a ligand for studying opioid receptor function and signaling pathways, it aids in understanding pain mechanisms and developing new therapeutic agents .
Introduction to BU08028 in Opioid Pharmacology

Historical Context of Opioid Analgesics and the Opioid Crisis

Traditional mu-opioid peptide (MOP) receptor agonists like morphine, fentanyl, and oxycodone have long been the cornerstone for managing moderate-to-severe pain. Despite their analgesic efficacy, these drugs carry significant liabilities: respiratory depression, constipation, tolerance development, and high abuse potential. The resulting prescription opioid abuse epidemic has created an urgent need for safer analgesics that retain therapeutic efficacy without these life-threatening side effects [3] [8]. Chronic pain affects approximately 30% of the global population, creating immense socioeconomic burdens exceeding $600 billion annually in the U.S. alone. This crisis highlighted the limitations of conventional opioids and accelerated research into novel mechanisms like bifunctional MOP/NOP receptor agonists [9] [8].

Emergence of Bifunctional MOP/NOP Receptor Agonists

The discovery of the nociceptin/orphanin FQ peptide (NOP) receptor—the fourth opioid receptor—opened new avenues for analgesic development. Unlike MOP receptors, NOP receptor activation produces antinociceptive effects in primates without causing respiratory depression or significant reinforcing behaviors [9]. Pharmacological strategies evolved from single-receptor targeting to multifunctional ligands that simultaneously engage MOP and NOP receptors. This approach leverages the synergistic antinociceptive interactions between these receptors while mitigating MOP-related adverse effects [5] [8]. Compounds like cebranopadol (a full MOP/NOP agonist) and AT-121 (a partial MOP/NOP agonist) demonstrated the feasibility of this strategy, though with varying therapeutic windows [6] [4]. BU08028 emerged as a structurally optimized candidate within this class, specifically designed to balance receptor efficacy at both targets.

Table 1: Evolution of Key Bifunctional MOP/NOP Agonists

CompoundMOP ActivityNOP ActivityDevelopment Status
BuprenorphinePartial agonistVery low efficacyClinically approved
CebranopadolFull agonistFull agonistClinical trials
AT-121Partial agonistPartial agonistPreclinical (primates)
BU08028Partial agonistHigh efficacyPreclinical (primates)
BU10038Partial agonistPartial agonistPreclinical (primates)

BU08028 as a Structural Derivative of Buprenorphine

BU08028 is a semisynthetic analog derived from the orvinol scaffold of buprenorphine, a clinically used partial MOP agonist with low intrinsic efficacy at NOP receptors. Medicinal chemistry efforts focused on modifying buprenorphine's structure to enhance NOP receptor affinity while preserving its favorable MOP receptor partial agonist properties [1] [9]. Specifically, BU08028 features a dimethylallyl side chain replacing buprenorphine's cyclopropylmethyl group. This modification dramatically increased binding affinity and functional efficacy at the NOP receptor. In vitro studies confirmed BU08028 exhibits subnanomolar affinity for both human MOP (Ki = 16.49 nM) and NOP (Ki = 3.67 nM) receptors, with partial agonist activity at both targets [1] [3]. The structural optimization aimed to leverage buprenorphine's established safety profile while overcoming its limited NOP engagement—a key factor in its residual abuse liability.

Table 2: Structural and Pharmacological Comparison of Buprenorphine and BU08028

PropertyBuprenorphineBU08028
Core StructureThebaine-orvinolThebaine-orvinol
MOP Receptor AffinityHigh (Ki = 1.1 nM)High (Ki = 16.49 nM)
NOP Receptor AffinityLow (Ki >100 nM)High (Ki = 3.67 nM)
MOP EfficacyPartial agonistPartial agonist
NOP EfficacyVery low partial agonistHigh partial agonist
Key Structural FeatureCyclopropylmethyl groupDimethylallyl side chain

Rationale for Dual Receptor Targeting in Pain Management

The therapeutic rationale for BU08028 hinges on the complementary pharmacology of MOP and NOP receptors. MOP receptor activation provides potent analgesia but drives adverse effects via β-arrestin recruitment and receptor overactivation. NOP receptor co-activation counterbalances these effects through several mechanisms:

  • Dopaminergic Modulation: NOP receptors in the ventral tegmental area and nucleus accumbens inhibit dopamine release, reducing reward pathways implicated in addiction [3] [9].
  • Receptor Crosstalk: NOP activation attenuates MOP-induced respiratory depression and gastrointestinal motility inhibition via neuronal circuits in the brainstem and enteric nervous system [8].
  • Signal Integration: Simultaneous MOP/NOP engagement promotes G-protein biased signaling over β-arrestin pathways, associated with fewer adverse effects [6].

In nonhuman primates, bifunctional partial agonists like BU08028 and AT-121 demonstrated that balanced NOP/MOP efficacy is critical for separating analgesia from side effects. Compounds with excessive MOP activity (e.g., cebranopadol) retained respiratory depression, while those with optimized ratios exhibited wider therapeutic windows [6] [4]. BU08028 specifically exploits this balance—its partial agonism at MOP prevents respiratory depression, while its enhanced NOP activity suppresses reward mechanisms without causing sedation [1] [5].

Key Compounds in BU08028 Research

Properties

CAS Number

1333904-22-5

Product Name

BU08028

IUPAC Name

(2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol

Molecular Formula

C30H43NO4

Molecular Weight

481.68

InChI

InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1

InChI Key

HBENZIXOGRCSQN-VQWWACLZSA-N

SMILES

C[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC

Solubility

Soluble in DMSO

Synonyms

BU08028; BU 08028; BU-08028.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.